3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester.
Formation of the cyano group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of cyano derivatives or other substituted phenyl derivatives.
Scientific Research Applications
3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: The compound is used to study the mechanisms of action of pyrazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)propionic acid
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is unique due to its specific structural features, such as the presence of the bromophenyl group and the cyano group, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C13H8BrN3O2 |
---|---|
Molecular Weight |
318.12 g/mol |
IUPAC Name |
3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C13H8BrN3O2/c14-11-3-1-2-8(5-11)12-10(7-16-17-12)4-9(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19) |
InChI Key |
OORPKZGJNPCQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.